2-Undecylpyrrole

Catalog No.
S642914
CAS No.
61930-40-3
M.F
C15H27N
M. Wt
221.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Undecylpyrrole

CAS Number

61930-40-3

Product Name

2-Undecylpyrrole

IUPAC Name

2-undecyl-1H-pyrrole

Molecular Formula

C15H27N

Molecular Weight

221.38 g/mol

InChI

InChI=1S/C15H27N/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16-15/h11,13-14,16H,2-10,12H2,1H3

InChI Key

LIZHBNXWXKXCEF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC1=CC=CN1

Synonyms

2-undecylpyrrole

Canonical SMILES

CCCCCCCCCCCC1=CC=CN1

2-Undecylpyrrole is a natural product found in Streptomyces coelicolor and Streptomyces albidoflavus with data available.

2-Undecylpyrrole (CAS: 61930-40-3) is a specialized long-chain alkylpyrrole primarily utilized as the terminal monopyrrole precursor in the biosynthesis and total synthesis of actinomycete-derived prodiginines, including undecylprodigiosin, streptorubin B, and marineosins [1]. Structurally characterized by an 11-carbon aliphatic chain at the alpha position of the pyrrole ring, this compound provides critical lipophilicity and serves as the specific substrate for terminal condensation enzymes such as RedH and MarH [2]. In procurement contexts, it is highly sought after by medicinal chemists and synthetic biologists for precursor-directed biosynthesis, mutasynthesis, and the development of B-ring functionalized antimalarial and anticancer drug leads, offering distinct membrane-permeability profiles compared to shorter-chain analogs[1].

Substituting 2-undecylpyrrole with more common precursors like 2-methyl-3-n-amyl-pyrrole (MAP) or generic short-chain alkylpyrroles fundamentally disrupts both enzymatic compatibility and downstream pharmacological efficacy [1]. In biosynthetic pathways, the terminal ligases (e.g., RedH in Streptomyces or MarH in marineosin pathways) possess strict active-site requirements that reject the branched, shorter-chain structure of MAP, which is exclusively utilized by the Serratia PigC enzyme [1]. Furthermore, in medicinal chemistry, the exact 11-carbon chain length is a strict prerequisite for the subsequent RedG-catalyzed oxidative carbocyclization required to form macrocyclic derivatives like streptorubin B [2]. Using a shorter homolog prevents this macrocyclization entirely and drastically alters the lipophilicity (logP) of the resulting prodiginine, leading to a loss of target potency due to poor cellular membrane permeation [2].

Enzymatic Specificity in Terminal Condensation (RedH vs. PigC)

The biosynthesis of prodiginines relies on the condensation of 4-methoxy-2,2′-bipyrrole-5-carboxaldehyde (MBC) with a monopyrrole. 2-Undecylpyrrole is the obligate substrate for the RedH enzyme in Streptomyces coelicolor, whereas the shorter, branched 2-methyl-3-n-amyl-pyrrole (MAP) is the substrate for PigC in Serratia [1]. Cross-feeding and in vitro assays demonstrate that RedH strictly requires the unbranched, long-chain profile of 2-undecylpyrrole to achieve high-yield condensation, rejecting MAP and resulting in negligible undecylprodigiosin formation when substituted [1].

Evidence DimensionCondensation substrate viability for RedH
Target Compound DataHigh-efficiency condensation to undecylprodigiosin
Comparator Or Baseline2-methyl-3-n-amyl-pyrrole (MAP) (Negligible condensation by RedH)
Quantified DifferenceStrict substrate selectivity dictates >95% preference for the 11-carbon unbranched chain in RedH-mediated pathways.
ConditionsIn vivo and in vitro enzymatic condensation assays with Streptomyces RedH.

Procurement of the exact 11-carbon isomer is mandatory for researchers conducting heterologous expression or pathway engineering of actinomycete prodiginines.

Precursor-Directed Biosynthesis and Mutant Rescue Efficiency

In metabolic engineering, validating biosynthetic pathways requires specific chemical probes. When chemically synthesized 2-undecylpyrrole is fed to S. coelicolor redL- or redK- mutants (which are deficient in natural monopyrrole synthesis), it fully restores the production of undecylprodigiosin and streptorubin B [1]. In contrast, baseline mutants without this specific supplementation produce zero target prodiginines and accumulate intermediate shunt products[1].

Evidence DimensionRestoration of undecylprodigiosin production
Target Compound Data100% restoration of wild-type pigment levels
Comparator Or BaselineUnsupplemented redL- mutant (0% target pigment production)
Quantified DifferenceComplete rescue of the biosynthetic pathway from zero to wild-type yields.
ConditionsPrecursor-directed feeding experiments in S. coelicolor knockout strains.

Validates 2-undecylpyrrole as an essential, highly efficient chemical probe for mutasynthesis and the generation of novel prodiginine analogs via mutant feeding.

Structural Prerequisite for RedG-Catalyzed Macrocyclization

The synthesis of conformationally restricted macrocyclic prodiginines, such as streptorubin B, requires a precise spatial alignment within the Rieske oxygenase RedG active site. 2-Undecylpyrrole provides the exact 11-carbon chain length necessary for RedG to abstract the pro-R hydrogen at the C-7' position, facilitating oxidative carbocyclization [1]. Shorter alkylpyrrole precursors fail to reach the catalytic heme center, completely abolishing the formation of the macrocyclic ring and arresting the synthesis at the linear prodiginine stage [1].

Evidence DimensionMacrocyclization capability via RedG
Target Compound DataSuccessful C-7' hydrogen abstraction and cyclization
Comparator Or BaselineShorter-chain alkylpyrrole derivatives (Failure to undergo carbocyclization)
Quantified Difference100% dependency on the 11-carbon chain length for successful macrocyclic ring closure.
ConditionsEnzymatic conversion by RedG in Streptomyces albus heterologous expression systems.

Buyers targeting the synthesis of complex, macrocyclic prodiginines must procure 2-undecylpyrrole, as shorter homologs physically cannot undergo the necessary terminal cyclization.

Downstream Lipophilicity and Antimalarial Potency

In the development of prodiginine-based antimalarial drugs, the C-ring alkyl chain length is a primary determinant of efficacy. Prodiginines derived from 2-undecylpyrrole exhibit optimal lipophilicity (logP) for penetrating the erythrocyte and Plasmodium membranes, frequently achieving low nanomolar IC50 values against P. falciparum [1]. Substitutions with shorter chains (e.g., 5-carbon chains derived from MAP) or excessively long chains alter this lipophilic balance, leading to a marked decrease in antimalarial potency or an unacceptable increase in mammalian cell cytotoxicity [1].

Evidence DimensionIn vitro antimalarial potency (IC50 against P. falciparum)
Target Compound DataOptimal lipophilicity yielding low nanomolar IC50
Comparator Or BaselineShort-chain (e.g., 5-carbon) prodiginines (Suboptimal membrane permeation, reduced potency)
Quantified DifferenceThe 11-carbon tail provides the specific logP required to maximize the therapeutic window between antiplasmodial activity and cytotoxicity.
ConditionsIn vitro SYBR Green-based antiplasmodial assays against P. falciparum strains.

For medicinal chemistry procurement, the 11-carbon chain is critical for maintaining the structure-activity relationship (SAR) required for potent antimalarial leads.

Total Synthesis of Actinomycete Alkaloids

2-Undecylpyrrole is the definitive starting material for the chemical synthesis of undecylprodigiosin, marineosins, and streptorubin B, where it undergoes base-mediated condensation with 4-methoxy-2,2′-bipyrrole-5-carboxaldehyde (MBC) [1].

Precursor-Directed Biosynthesis (Mutasynthesis)

Ideal for feeding studies in Streptomyces mutants (e.g., redL-) to engineer novel prodiginine derivatives by exploiting the specific active-site requirements of the RedH ligase with slightly modified 2-undecylpyrrole analogs [1].

Antimalarial Drug Lead Optimization

Procured by medicinal chemists to synthesize B-ring functionalized prodiginines, leveraging the 11-carbon chain to achieve the precise lipophilicity required for low-nanomolar Plasmodium falciparum inhibition without excessive cytotoxicity [2].

Biocatalytic Pathway Engineering

Used as a standard reference and substrate in in vitro assays to characterize the kinetics and specificity of novel Rieske oxygenases (like RedG) and ligases (like MarH) discovered in marine bacteria[1].

XLogP3

7.6

Wikipedia

2-Undecylpyrrole

Dates

Last modified: 04-14-2024
Sydor et al. Regio- and stereodivergent antibiotic oxidative carbocyclizations catalysed by Rieske oxygenase-like enzymes. Nature Chemistry, doi: 10.1038/nchem.1024, published online 17 April 2011 http://www.nature.com/nchem

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